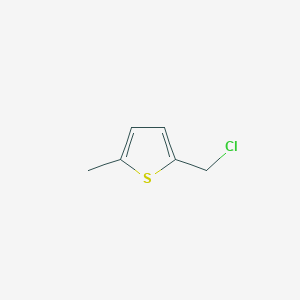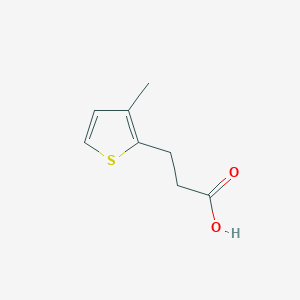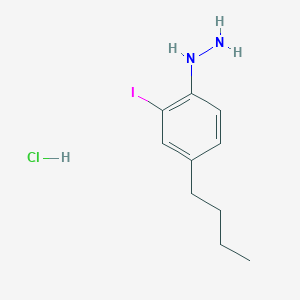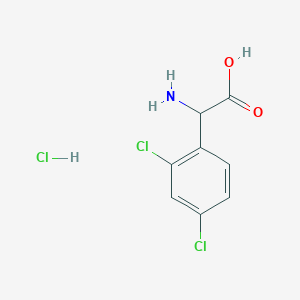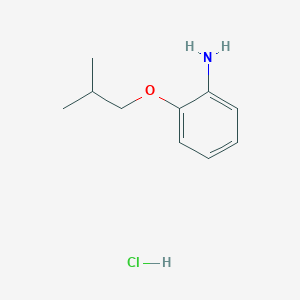
(2-Isobutoxyphényl)amine chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Isobutoxyphenyl)amine hydrochloride” is a chemical compound with the CAS Number: 124769-90-0 . It has a molecular weight of 201.7 and its IUPAC name is 2-isobutoxyaniline hydrochloride .
Molecular Structure Analysis
The Inchi Code for “(2-Isobutoxyphenyl)amine hydrochloride” is 1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine hydrochloride” has a molecular formula of C10H16ClNO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Médecine: Applications thérapeutiques potentielles
«(2-Isobutoxyphényl)amine chlorhydrate» a été étudié pour ses applications thérapeutiques potentielles. Bien que des détails spécifiques sur son utilisation en médecine ne soient pas facilement disponibles, des composés ayant des structures similaires ont été étudiés pour leur activité biologique et pourraient servir de base au développement de nouveaux médicaments ou agents diagnostiques .
Agriculture: Formulation de pesticides
En agriculture, ce composé pourrait être étudié pour son efficacité en tant que pesticide. Sa structure chimique suggère qu'il peut interagir avec certaines enzymes ou certains récepteurs chez les ravageurs, ce qui pourrait conduire au développement de nouveaux agents de lutte antiparasitaire .
Science des matériaux: Synthèse de nouveaux matériaux
Les propriétés du composé peuvent être utilisées en science des matériaux pour la synthèse de nouveaux matériaux. Sa structure moléculaire pourrait être un élément clé dans la création de nouveaux polymères ou revêtements aux caractéristiques uniques, telles qu'une durabilité accrue ou une interaction spécifique avec d'autres substances .
Sciences de l'environnement: Remédiation de la pollution
Les applications en sciences de l'environnement pourraient inclure la remédiation de la pollution. La recherche pourrait se concentrer sur la capacité du composé à lier ou à neutraliser les polluants, contribuant ainsi au développement de méthodes plus efficaces pour nettoyer les contaminants environnementaux .
Biochimie: Études d'inhibition enzymatique
En biochimie, «this compound» peut être utilisé dans des études d'inhibition enzymatique. Il pourrait servir de composé modèle pour comprendre l'interaction entre les petites molécules et les enzymes, ce qui est crucial pour la conception d'inhibiteurs ou d'activateurs enzymatiques .
Pharmacologie: Découverte de médicaments
La recherche pharmacologique pourrait explorer l'utilisation de ce composé dans la découverte de médicaments. Sa structure pourrait être essentielle dans la synthèse de nouvelles molécules pharmacologiquement actives, ce qui pourrait conduire au développement de nouveaux médicaments .
Chimie analytique: Analyse chimique
Les chimistes analytiques pourraient utiliser «this compound» en analyse chimique comme réactif ou comme étalon pour calibrer les instruments. Sa structure stable et son profil de réactivité le rendent adapté à diverses techniques analytiques .
Chimie organique: Bloc de construction pour la synthèse
Enfin, en chimie organique, ce composé est précieux comme bloc de construction pour la synthèse de molécules organiques plus complexes. Son groupe amine réactif peut subir diverses réactions chimiques, permettant la construction de divers composés organiques .
Safety and Hazards
Mécanisme D'action
Mode of Action
Amines are known to react with various functional groups, potentially leading to a variety of interactions with biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Result of Action
The formation of oximes and hydrazones has been observed in reactions involving amines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of amines .
Analyse Biochimique
Biochemical Properties
(2-Isobutoxyphenyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (2-Isobutoxyphenyl)amine hydrochloride to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of (2-Isobutoxyphenyl)amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Isobutoxyphenyl)amine hydrochloride has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, (2-Isobutoxyphenyl)amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isobutoxyphenyl)amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Isobutoxyphenyl)amine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Isobutoxyphenyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Isobutoxyphenyl)amine hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
(2-Isobutoxyphenyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its potential impact on overall metabolic activity.
Transport and Distribution
The transport and distribution of (2-Isobutoxyphenyl)amine hydrochloride within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of (2-Isobutoxyphenyl)amine hydrochloride, affecting its activity and function.
Subcellular Localization
The subcellular localization of (2-Isobutoxyphenyl)amine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing (2-Isobutoxyphenyl)amine hydrochloride to these locations
Propriétés
IUPAC Name |
2-(2-methylpropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSTMGBTSKQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586406 |
Source


|
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124769-90-0 |
Source


|
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
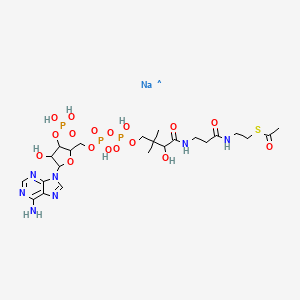
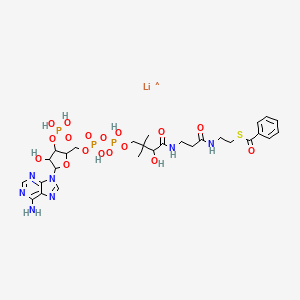
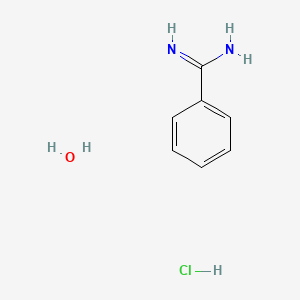


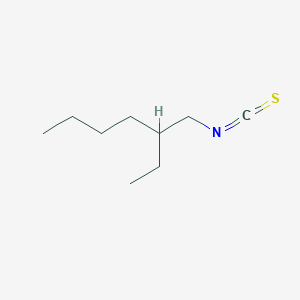

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
